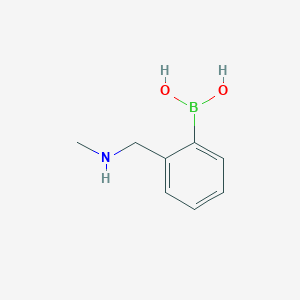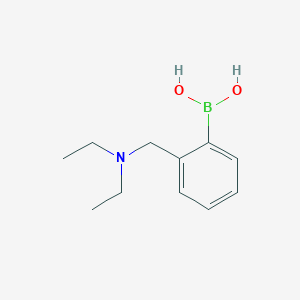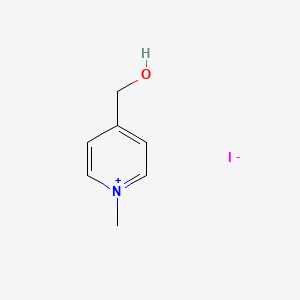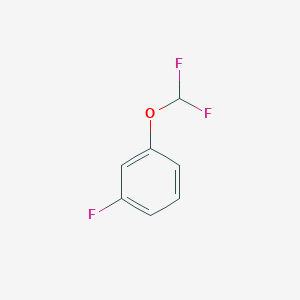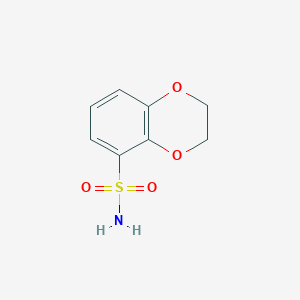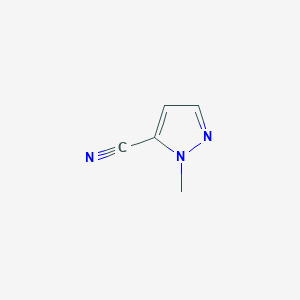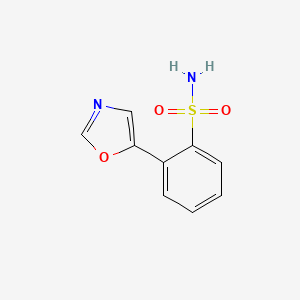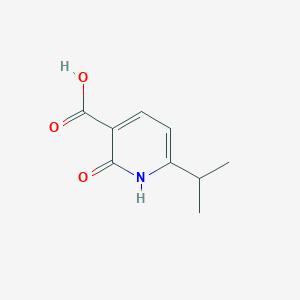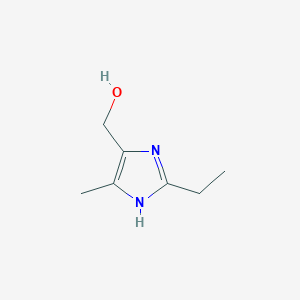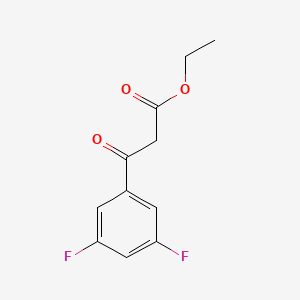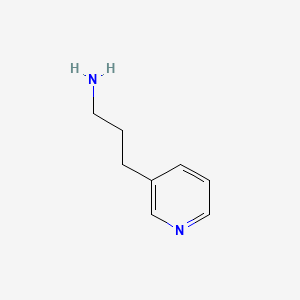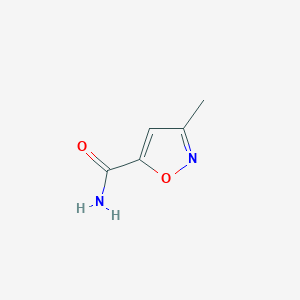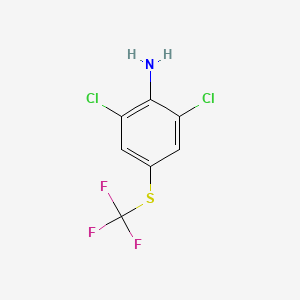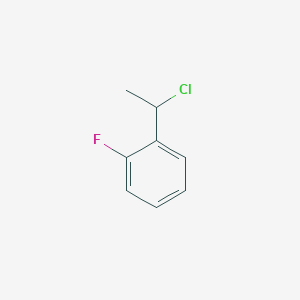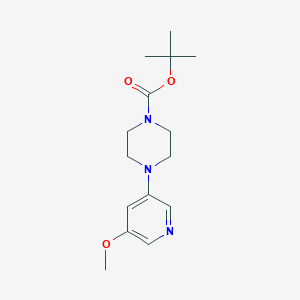
Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15 H23 N3 O3 . It is used as a chemical building block .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate consists of 15 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 293.37 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of tert-butyl piperazine derivatives. For instance, Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate through condensation reactions, confirming the structure with spectroscopic evidence and X-ray diffraction data. The compound showed modest antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015). Similarly, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and characterized them using FT-IR, NMR, and LCMS spectroscopic studies, with structures confirmed by X-ray diffraction analysis. These compounds exhibited moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Structural Studies
The structural analysis of tert-butyl piperazine derivatives has been a key area of research. Anthal et al. (2018) reported on the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, highlighting the molecular conformations and intermolecular interactions within the crystal (Anthal et al., 2018).
Biological Evaluation
The biological evaluation of tert-butyl piperazine derivatives has also been explored. The antibacterial, antifungal, and anthelmintic activities of these compounds have been assessed in various studies. For example, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate and its importance as an intermediate for biologically active compounds was discussed by Liu Ya-hu (2010), demonstrating its potential in the development of new therapeutics (Liu Ya-hu, 2010).
Propiedades
IUPAC Name |
tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-5-17(6-8-18)12-9-13(20-4)11-16-10-12/h9-11H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHYDIGDICHQMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

